2-(2,4-Dichlorophenoxy)acetaldehyde
Description
2-(2,4-Dichlorophenoxy)acetaldehyde is a chlorinated phenoxy compound characterized by a phenoxy group substituted with chlorine atoms at the 2- and 4-positions and an acetaldehyde functional group (-CH₂CHO) attached to the oxygen.
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
LGTVBJZOECKGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,4-Dichlorophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the chlorination of phenoxyacetic acid, followed by oxidation to introduce the aldehyde group. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 2,4-Dichlorophenoxyacetic acid.
Reduction: 2,4-Dichlorophenoxyethanol.
Substitution: Various substituted phenoxyacetaldehyde derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential effects on plant growth and development, as well as its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, particularly herbicides, due to its ability to regulate plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)acetaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in oxidative stress and metabolic pathways.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. Additionally, it can interfere with the normal functioning of plant hormones, affecting growth and development.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations among 2-(2,4-dichlorophenoxy)acetaldehyde and its closest analogues:
Key Observations :
- The aldehyde group in this compound is more reactive than the carboxylic acid or ester groups in analogues, suggesting utility as a synthetic intermediate.
- Chain length and branching : 2,4-DP has a methyl-branched chain, enhancing lipophilicity and herbicidal persistence compared to 2,4-D . The acetaldehyde’s shorter chain may limit environmental persistence.
Environmental Impact
- Persistence: Esters like 2-ethylhexyl 2,4-dichlorophenoxyacetate have longer half-lives in soil due to reduced water solubility . The acetaldehyde’s higher reactivity may lead to faster degradation.
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